molecular formula C8H7Cl2N3S B13321049 4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine

4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13321049
M. Wt: 248.13 g/mol
InChI Key: UPTBZFMTXQHRBI-UHFFFAOYSA-N
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Description

4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable chlorinating agent, such as phosphorus oxychloride, to yield the desired pyrazole derivative. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or catalytic hydrogenation for reduction, and nucleophiles like sodium azide or potassium thiocyanate for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atoms can yield various substituted derivatives with different functional groups.

Scientific Research Applications

4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole and thiophene rings can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both pyrazole and thiophene rings, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7Cl2N3S

Molecular Weight

248.13 g/mol

IUPAC Name

4-chloro-1-[(5-chlorothiophen-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H7Cl2N3S/c9-6-3-13(12-8(6)11)2-5-1-7(10)14-4-5/h1,3-4H,2H2,(H2,11,12)

InChI Key

UPTBZFMTXQHRBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CN2C=C(C(=N2)N)Cl)Cl

Origin of Product

United States

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